Anticapsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anticapsin is a biologically active metabolite known for its antibiotic properties. It is a constituent of the dipeptide antibiotic bacilysin, which is produced by various strains of Bacillus species, including Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus pumilus . This compound plays a crucial role in inhibiting the synthesis of bacterial cell walls, making it an effective agent against certain bacteria and fungi .

Preparation Methods

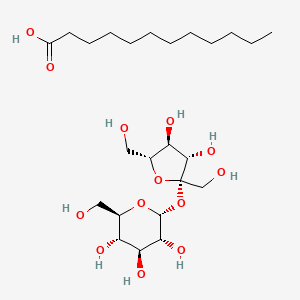

Synthetic Routes and Reaction Conditions: Anticapsin is typically produced through fermentation processes involving specific strains of bacteria. For instance, Streptomyces griseoplanus has been identified as a producer of this compound . The production is enhanced by high levels of carbohydrates, with sucrose being the most effective carbon source. The optimal concentration of sucrose is around 150 grams per liter . Additionally, the presence of dibasic potassium phosphate in the medium further increases the yield of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of genetically engineered Bacillus strains. The genes responsible for the biosynthesis of this compound, such as the bacABCDE gene cluster, are introduced into Bacillus host strains . This genetic modification leads to a significant increase in the production of this compound. The fermentation process is carefully controlled to maintain optimal conditions, including the levels of dissolved oxygen and the composition of the growth medium .

Chemical Reactions Analysis

Types of Reactions: Anticapsin undergoes various chemical reactions, including hydrolysis and inhibition reactions. One of the primary reactions involves the hydrolysis of bacilysin to release this compound, which then exerts its antibiotic effects .

Common Reagents and Conditions: The hydrolysis of bacilysin to release this compound is facilitated by specific proteinases found in target organisms such as Candida albicans . The reaction conditions typically involve the presence of these proteinases and an aqueous environment.

Major Products Formed: The major product formed from the hydrolysis of bacilysin is this compound itself. This compound then interacts with target enzymes, such as glucosamine-6-phosphate synthase, to inhibit their activity .

Scientific Research Applications

Anticapsin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers investigate its potential as a building block for the synthesis of novel compounds with enhanced antibiotic properties .

Biology: In biological research, this compound is used to study the mechanisms of bacterial and fungal inhibition. Its ability to inhibit glucosamine-6-phosphate synthase makes it a valuable tool for understanding cell wall synthesis in microorganisms .

Medicine: In medicine, this compound is explored for its potential as an antibiotic agent. Its effectiveness against certain bacterial and fungal pathogens makes it a promising candidate for the development of new antimicrobial drugs .

Industry: In industrial applications, this compound is used in the production of biopesticides and food preservatives. Its antimicrobial properties help in controlling harmful microorganisms in agricultural and food processing environments .

Mechanism of Action

Anticapsin exerts its effects by inhibiting the enzyme glucosamine-6-phosphate synthase (GFA). This enzyme is crucial for the synthesis of glucosamine-6-phosphate, a key precursor in the biosynthesis of bacterial peptidoglycan and fungal mannoproteins . By inhibiting GFA, this compound disrupts the formation of cell walls in bacteria and fungi, leading to cell lysis and death . The interaction between this compound and GFA involves the formation of a covalent bond with the enzyme’s active site, effectively blocking its activity .

Comparison with Similar Compounds

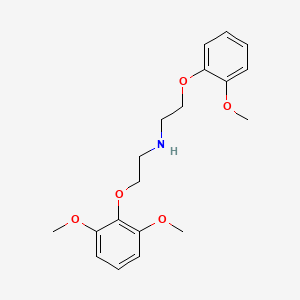

Anticapsin is unique in its structure and mode of action compared to other similar compounds. Some of the compounds similar to this compound include:

Bacilysin: Bacilysin is a dipeptide antibiotic composed of L-alanine and L-anticapsin.

Chlorotetaine: Another antibiotic produced by Bacillus species, chlorotetaine exhibits antifungal activity similar to that of this compound.

Novobiocin: Although structurally different, novobiocin is another antibiotic that inhibits bacterial cell wall synthesis.

This compound stands out due to its specific inhibition of glucosamine-6-phosphate synthase, making it a valuable tool for studying cell wall synthesis and developing new antimicrobial agents .

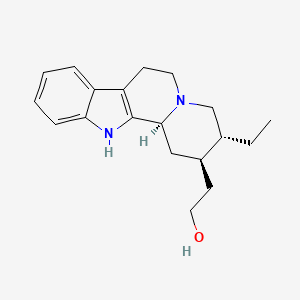

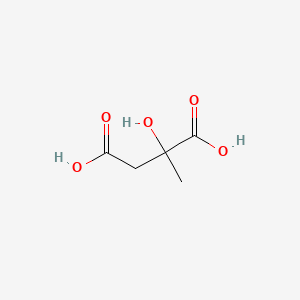

Properties

CAS No. |

28978-07-6 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1 |

InChI Key |

KHVZXXWDPSCGEK-MGVQOFIGSA-N |

SMILES |

C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |

Isomeric SMILES |

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2 |

Canonical SMILES |

C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |

Synonyms |

anticapsin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

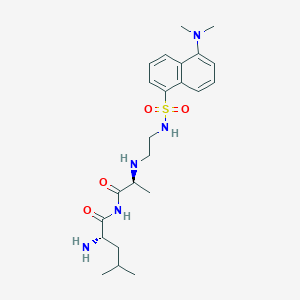

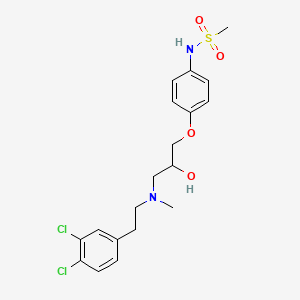

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)